molecular formula C40H51O2P B12677469 Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite CAS No. 91362-37-7

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite

Cat. No.: B12677469
CAS No.: 91362-37-7
M. Wt: 594.8 g/mol
InChI Key: PKNOHCARANUOTJ-UHFFFAOYSA-N
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Description

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite is a phosphite antioxidant widely used in polymer synthesis. It is known for its stabilization properties and effectiveness at low concentrations . This compound plays a crucial role in enhancing the durability and performance of polymers by preventing oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of 1,1-biphenyl-4-yl. The reaction is typically carried out under inert gas conditions (nitrogen or argon) to prevent oxidation . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.

Major Products Formed

Scientific Research Applications

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to polymers. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound, thereby enhancing the stability and longevity of the polymer .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4,4’-diylbisphosphonite
  • Bis(2,4-di-tert-butylphenyl) phosphate
  • 3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate

Uniqueness

Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite stands out due to its high efficiency at low concentrations and its ability to provide long-term stabilization to polymers. Compared to similar compounds, it offers superior performance in preventing oxidative degradation, making it a preferred choice in various industrial applications .

Properties

CAS No.

91362-37-7

Molecular Formula

C40H51O2P

Molecular Weight

594.8 g/mol

IUPAC Name

bis(2,4-ditert-butylphenoxy)-(4-phenylphenyl)phosphane

InChI

InChI=1S/C40H51O2P/c1-37(2,3)30-20-24-35(33(26-30)39(7,8)9)41-43(32-22-18-29(19-23-32)28-16-14-13-15-17-28)42-36-25-21-31(38(4,5)6)27-34(36)40(10,11)12/h13-27H,1-12H3

InChI Key

PKNOHCARANUOTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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